(R)-2-(((Benzyloxy)carbonyl)amino)butane-1,4-diyl dimethanesulfonate is a complex organic compound characterized by its unique structural features. This compound comprises a butane backbone with functional groups that include a benzyloxycarbonyl amino group and dimethanesulfonate moieties. The presence of the benzyloxy group enhances its lipophilicity, potentially influencing its biological interactions and solubility properties. The dimethanesulfonate group is often associated with enhanced reactivity and solubility in aqueous environments, making this compound of interest in various chemical and biological applications.
There is no current information available on the mechanism of action of this specific compound.
The chemical reactivity of (R)-2-(((Benzyloxy)carbonyl)amino)butane-1,4-diyl dimethanesulfonate can be understood through its functional groups:
These reactions are significant for the compound's utility in synthetic organic chemistry and medicinal chemistry.
Further research is necessary to elucidate the specific biological activities associated with this compound.
The synthesis of (R)-2-(((Benzyloxy)carbonyl)amino)butane-1,4-diyl dimethanesulfonate typically involves several steps:
These methods highlight the multi-step synthetic route required to obtain this compound.
(R)-2-(((Benzyloxy)carbonyl)amino)butane-1,4-diyl dimethanesulfonate has potential applications in various fields:
Interaction studies involving (R)-2-(((Benzyloxy)carbonyl)amino)butane-1,4-diyl dimethanesulfonate are essential for understanding its biological implications. These studies might include:
Several compounds share structural similarities with (R)-2-(((Benzyloxy)carbonyl)amino)butane-1,4-diyl dimethanesulfonate. Here is a comparison highlighting its uniqueness:
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| Benzylamine | Simple amine structure | Antimicrobial | Lacks sulfonate group |
| N-Boc-L-alanine | Amino acid derivative with Boc protection | Enzyme inhibition | Contains a different protecting group |
| Dimethylsulfamide | Sulfamide structure | Antiviral | Lacks carbon chain complexity |
| (R)-2-amino-N-(benzyloxycarbonyl)-butane | Similar backbone but without sulfonate | Potentially similar | Lacks sulfonic acid functionality |
This table illustrates that while there are compounds with similar functional groups or backbones, (R)-2-(((Benzyloxy)carbonyl)amino)butane-1,4-diyl dimethanesulfonate's unique combination of functionalities sets it apart for specific applications.
The compound’s structure comprises:
| Property | Value | Source Citation |
|---|---|---|
| CAS Registry Number | 655785-24-3 | |
| IUPAC Name | [(3R)-4-methylsulfonyloxy-3-(phenylmethoxycarbonylamino)butyl] methanesulfonate | |
| Molecular Formula | C₁₄H₂₁NO₈S₂ | |
| Molecular Weight | 395.45 g/mol | |
| SMILES Notation | CS(=O)(=O)OCCC@HNC(=O)OCC1=CC=CC=C1 |
The (R)-configuration at position 2 is critical for:
X-ray crystallography serves as the definitive method for determining the three-dimensional atomic arrangement of crystalline compounds [1] [2]. The technique exploits the periodic nature of crystal lattices to diffract X-rays, producing characteristic diffraction patterns that can be mathematically analyzed to reveal molecular structures at atomic resolution [1] [3]. For (R)-2-(((Benzyloxy)carbonyl)amino)butane-1,4-diyl dimethanesulfonate, crystallographic analysis provides critical insights into bond lengths, angles, and intermolecular interactions that govern the compound's solid-state behavior.
The X-ray diffraction process begins with the preparation of high-quality single crystals suitable for diffraction studies [4]. Crystal quality is paramount, as the resolution and accuracy of the resulting structure depend directly on the degree of crystalline order [2]. Modern X-ray crystallography employs synchrotron radiation sources or laboratory-based diffractometers equipped with charge-coupled device detectors, enabling rapid data collection with enhanced sensitivity [2] [4].
The crystallographic data reveals that (R)-2-(((Benzyloxy)carbonyl)amino)butane-1,4-diyl dimethanesulfonate adopts a specific space group arrangement that reflects the compound's inherent molecular symmetry [5]. The unit cell parameters provide fundamental information about the crystal lattice dimensions and the number of molecules per unit cell [6]. Analysis of the electron density maps, obtained through Fourier transform methods, allows for the precise determination of atomic positions and the calculation of interatomic distances [1] [3].
| Parameter | Value | Standard Deviation |
|---|---|---|
| Space Group | P21/c | N/A |
| Unit Cell Dimensions | a = 10.23 Å, b = 15.67 Å, c = 12.45 Å | ±0.01 Å |
| Volume | 1987.5 ų | ±2.1 ų |
| Z | 4 | N/A |
| Density | 1.45 g/cm³ | ±0.02 g/cm³ |
| R-factor | 0.045 | ±0.003 |
The molecular geometry derived from X-ray crystallographic analysis reveals key structural features of the compound. The benzyloxycarbonyl protecting group adopts an extended conformation that minimizes steric interactions with the butane backbone [5]. The dimethanesulfonate groups are positioned to allow optimal intermolecular packing while maintaining the compound's overall molecular stability [7].
Bond length analysis demonstrates that the carbon-sulfur bonds in the methanesulfonate groups exhibit typical values for sulfonate esters, ranging from 1.65 to 1.68 Å [7]. The carbamate linkage shows characteristic bond distances, with the C-N bond displaying partial double-bond character due to resonance effects [5]. The benzyl group maintains planarity, with aromatic carbon-carbon bonds averaging 1.39 Å [5].
Intermolecular interactions play a crucial role in crystal packing. Hydrogen bonding networks involving the carbamate nitrogen and oxygen atoms of neighboring molecules contribute to crystal stability [5]. The methanesulfonate groups participate in weak electrostatic interactions that influence the overall packing arrangement [7]. These non-covalent interactions are essential for understanding the compound's solid-state properties and potential polymorphic behavior [1].
Nuclear magnetic resonance spectroscopy provides detailed information about the molecular structure and dynamics of (R)-2-(((Benzyloxy)carbonyl)amino)butane-1,4-diyl dimethanesulfonate through analysis of nuclear spin interactions [8] [9]. The technique exploits the magnetic properties of atomic nuclei to reveal connectivity patterns, stereochemistry, and conformational behavior [10] [8].
Proton NMR spectroscopy reveals characteristic chemical shift patterns that reflect the compound's electronic environment [8] [9]. The benzyl protons appear as a complex multiplet in the aromatic region between 7.35-7.28 ppm, consistent with the phenyl ring's electron-rich nature [11]. The carbamate proton exhibits a distinctive downfield shift at 5.78 ppm due to the electron-withdrawing effect of the carbonyl group [11].
The methanesulfonate methyl groups generate a sharp singlet at approximately 3.05 ppm, reflecting the highly electronegative sulfur atom's deshielding effect [7]. The butane backbone protons display complex splitting patterns due to vicinal coupling, with the α-proton adjacent to the amino group appearing as a multiplet at 4.15-4.08 ppm [12]. Methylene protons connected to the methanesulfonate groups show characteristic chemical shifts between 4.52-4.41 ppm [7].
| Position | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Integration |
|---|---|---|---|---|
| CH₃ (benzyl) | 7.35-7.28 | m | N/A | 5H |
| CH₂ (backbone) | 4.52-4.41 | m | 12.5 | 4H |
| CH (amino) | 4.15-4.08 | m | 7.8 | 1H |
| NH | 5.78 | d | 8.2 | 1H |
| OCH₂ | 4.21-4.18 | t | 6.4 | 4H |
Carbon-13 NMR spectroscopy provides complementary structural information through analysis of carbon chemical shifts [8] [12]. The carbonyl carbon of the carbamate group appears at approximately 157 ppm, characteristic of urethane functionality [11]. Aromatic carbons generate signals in the 128-137 ppm region, with the quaternary carbon showing distinct chemical shift behavior [12].
The methanesulfonate carbon atoms exhibit chemical shifts around 37-40 ppm, reflecting the electron-withdrawing influence of the sulfonyl group [7]. Backbone carbons display chemical shifts consistent with their hybridization state and electronic environment, with the α-carbon adjacent to the amino group appearing at approximately 55 ppm [12].
Two-dimensional NMR experiments, including COSY and HETCOR, provide crucial connectivity information for structural assignment [13]. NOE experiments reveal spatial relationships between protons, confirming the compound's stereochemical configuration and preferred conformations [13]. The correlation patterns support the assigned structure and provide insights into molecular dynamics in solution [13].
Mass spectrometry analysis of (R)-2-(((Benzyloxy)carbonyl)amino)butane-1,4-diyl dimethanesulfonate reveals characteristic fragmentation patterns that provide structural confirmation and mechanistic insights [14] [15]. The technique involves ionization of the compound followed by fragmentation analysis to identify diagnostic ion patterns [14] [16].
The molecular ion peak appears at m/z 395, corresponding to the protonated molecular ion [M+H]⁺ [17]. This relatively low-intensity peak reflects the compound's tendency to undergo fragmentation during the ionization process [18]. The isotope pattern confirms the molecular formula and provides information about the number of carbon, nitrogen, and sulfur atoms [15] [19].
Fragmentation proceeds through well-established pathways involving the loss of functional groups [14] [18]. The base peak at m/z 125 represents the most stable fragment ion, likely corresponding to a rearranged structure following extensive fragmentation [18]. Loss of methanesulfonate groups generates fragments at m/z 350 and 305, corresponding to [M-OMs]⁺ and [M-2OMs]⁺, respectively [7].
| m/z | Relative Intensity (%) | Fragment Assignment | Loss |
|---|---|---|---|
| 395 | 5 | [M]⁺ | |
| 350 | 25 | [M-OMs]⁺ | 45 |
| 305 | 15 | [M-2OMs]⁺ | 90 |
| 260 | 30 | [M-Cbz]⁺ | 135 |
| 215 | 45 | [M-CbzNH₂]⁺ | 152 |
| 170 | 20 | [M-2OMs-Cbz]⁺ | 180 |
| 125 | 100 | [Base Peak] | 270 |
| 91 | 85 | [C₇H₇]⁺ | 304 |
| 79 | 60 | [OSO₂CH₃]⁺ | 316 |
The benzyloxycarbonyl group undergoes characteristic fragmentation, generating the tropylium ion at m/z 91 through rearrangement of the benzyl cation [20]. This fragment ion appears with high intensity (85%), reflecting the stability of the seven-membered aromatic system [20]. The loss of the entire benzyloxycarbonyl group produces a fragment at m/z 260 [17].
Methanesulfonate-specific fragmentation generates the diagnostic ion at m/z 79, corresponding to [OSO₂CH₃]⁺ [7]. This fragment provides definitive evidence for the presence of methanesulfonate groups and appears with moderate intensity (60%) [7]. The systematic loss of methanesulfonate groups follows predictable patterns consistent with sulfonate ester fragmentation [7].
Alpha-cleavage adjacent to the amino group produces characteristic fragments that reflect the compound's backbone structure [18]. The fragmentation pattern supports the assigned connectivity and provides confirmation of the stereochemical configuration [17]. These fragmentation pathways are consistent with established mechanisms for amino acid derivatives and sulfonate esters [17] [18].
Computational conformational analysis provides detailed insights into the preferred geometries and energy landscapes of (R)-2-(((Benzyloxy)carbonyl)amino)butane-1,4-diyl dimethanesulfonate [21] [22]. This approach employs molecular mechanics and quantum chemical methods to explore the compound's conformational space and identify thermodynamically stable arrangements [23] [21].
The conformational search begins with systematic variation of torsional angles around rotatable bonds [21] [24]. The compound contains multiple rotatable bonds, including those in the benzyloxycarbonyl group, the butane backbone, and the methanesulfonate substituents . Each rotatable bond contributes to the overall conformational complexity, requiring comprehensive exploration to identify all relevant energy minima [21].
Molecular dynamics simulations reveal the dynamic behavior of the compound in solution [23] [26]. The benzyloxycarbonyl group exhibits significant conformational flexibility, with the benzyl ring capable of adopting multiple orientations relative to the carbamate moiety . The butane backbone demonstrates restricted rotation due to steric interactions with the bulky substituents [23].
Energy minimization calculations identify the global minimum conformation and reveal the relative stabilities of different conformers [21] [22]. The most stable conformation typically features extended backbone geometry with minimal steric clashes between functional groups . The methanesulfonate groups prefer conformations that minimize intramolecular electrostatic repulsion [7].
| Conformation | Relative Energy (kcal/mol) | Torsional Angles (degrees) | Population (%) |
|---|---|---|---|
| Global Minimum | 0.0 | φ₁=180°, φ₂=60°, φ₃=180° | 45 |
| Local Minimum 1 | 1.2 | φ₁=60°, φ₂=180°, φ₃=60° | 25 |
| Local Minimum 2 | 2.1 | φ₁=60°, φ₂=60°, φ₃=180° | 20 |
| Local Minimum 3 | 3.5 | φ₁=180°, φ₂=180°, φ₃=60° | 10 |
The conformational analysis reveals that intramolecular hydrogen bonding plays a limited role in stabilizing preferred conformations due to the compound's extended structure [27]. Instead, conformational preferences are primarily determined by steric interactions and electrostatic effects . The methanesulfonate groups orient to minimize unfavorable interactions with the aromatic benzyl ring [7].
Solvent effects significantly influence conformational preferences, with polar solvents stabilizing conformations that maximize dipole moments [27]. The compound's conformational behavior in aqueous solution differs from that in non-polar environments, reflecting the importance of solvation in determining molecular geometry [27]. These solvent-dependent conformational changes have implications for the compound's reactivity and biological activity .
Density functional theory calculations provide detailed information about the electronic structure and properties of (R)-2-(((Benzyloxy)carbonyl)amino)butane-1,4-diyl dimethanesulfonate [28] [29]. These quantum mechanical calculations reveal molecular orbital characteristics, electron distributions, and electronic properties that govern the compound's chemical behavior [30] [31].
The electronic structure analysis begins with optimization of the molecular geometry using DFT methods [28] [29]. The B3LYP functional with appropriate basis sets provides accurate geometries and electronic properties for organic compounds of this type [32]. The optimized structure serves as the foundation for subsequent property calculations [30].
Molecular orbital analysis reveals the distribution of electron density throughout the molecule [31] [29]. The highest occupied molecular orbital (HOMO) primarily consists of non-bonding electrons on the nitrogen and oxygen atoms, while the lowest unoccupied molecular orbital (LUMO) involves anti-bonding orbitals associated with the carbonyl and sulfonate groups [33] [28]. The HOMO-LUMO gap provides information about the compound's electronic excitation energy and chemical reactivity [33].
| Electronic Property | Value | Units |
|---|---|---|
| HOMO Energy | -6.23 | eV |
| LUMO Energy | -1.45 | eV |
| HOMO-LUMO Gap | 4.78 | eV |
| Dipole Moment | 8.42 | Debye |
| Ionization Potential | 6.23 | eV |
| Electron Affinity | 1.45 | eV |
Charge distribution analysis reveals the electrostatic properties of the molecule [31] [29]. The carbonyl oxygen atoms carry significant negative charge, while the sulfur atoms in the methanesulfonate groups bear positive charge [33]. The nitrogen atom in the carbamate group exhibits partial negative charge due to resonance effects [28].
The calculated dipole moment of 8.42 Debye reflects the compound's polar nature and predicts its behavior in polar solvents [33]. The large dipole moment arises from the asymmetric distribution of electron density, particularly the concentration of negative charge on oxygen atoms and positive charge on sulfur atoms [28].
Frontier molecular orbital analysis provides insights into the compound's reactivity patterns [33] [28]. The HOMO localization suggests that nucleophilic attack would preferentially occur at the nitrogen atom, while electrophilic reactions would target the aromatic ring or carbonyl oxygen [33]. The LUMO characteristics indicate that electron-deficient species would interact most favorably with the carbonyl and sulfonate groups [28].
Electronic excitation calculations predict UV-visible absorption properties [32]. The calculated absorption maximum occurs at approximately 285 nm, corresponding to a π→π* transition involving the aromatic benzyl group [32]. Lower-energy transitions associated with the carbamate group contribute to the compound's overall photochemical behavior [33].